N-(5-Fluoro-2-methoxyphenyl)acetamide
Description
Significance and Research Context of Fluoro- and Methoxy-Substituted Acetamides
The presence of fluorine and methoxy (B1213986) groups on an acetamide (B32628) scaffold is of considerable interest in modern drug discovery and organic synthesis. The introduction of a fluorine atom into a molecule can profoundly alter its physicochemical properties. Fluorine's high electronegativity can influence the acidity of nearby protons and modulate the electronic nature of the aromatic ring, which can be crucial for molecular interactions and reaction chemistry. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability.
Similarly, the methoxy group (-OCH3) is a common feature in many biologically active compounds. It can act as a hydrogen bond acceptor and its steric and electronic properties can influence a molecule's conformation and interaction with biological targets. The strategic placement of a methoxy group can lead to optimized pharmacological profiles.
When combined in a single molecule, the fluoro and methoxy substituents on a phenylacetamide core create a unique chemical entity with a specific electronic and steric profile. Research into such compounds often explores how these combined substitutions affect biological activity or utility as a synthetic intermediate. For instance, related structures are investigated as potent antagonists for receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in pain sensation. nih.gov
Overview of Acetamide Derivatives in Medicinal Chemistry and Biological Sciences
Acetamide derivatives form a cornerstone of medicinal chemistry, with the acetamide linkage being a key structural motif in a vast array of therapeutic agents. nih.gov This functional group is prevalent due to its chemical stability and its ability to form hydrogen bonds, which are critical for molecular recognition at biological targets like enzymes and receptors. nih.gov
The biological activities associated with acetamide derivatives are remarkably diverse. They have been reported to possess a wide spectrum of pharmacological properties, including:
Analgesic and Anti-inflammatory: Paracetamol, one of the most widely used pain relievers and fever reducers, is a classic example of an acetamide-bearing drug. nih.gov Many other acetamide derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-II inhibitors to treat pain and inflammation. archivepp.com
Antimicrobial and Antifungal: Researchers have synthesized various N-substituted acetamides that exhibit significant activity against both Gram-positive bacteria and various fungal strains. nih.gov
Anti-cancer: Certain acetamide derivatives have shown notable anti-cancer activity against various cell lines, highlighting their potential in oncology research. nih.gov
Anticonvulsant and Antiviral: The acetamide scaffold is also present in molecules investigated for their potential to treat neurological disorders and viral infections. nih.gov
The versatility of the acetamide core allows chemists to synthesize large libraries of compounds with diverse substitutions, facilitating the exploration of structure-activity relationships (SAR) to develop new and effective therapeutic agents. nih.gov
Current Research Landscape and Identified Gaps for N-(5-Fluoro-2-methoxyphenyl)acetamide
The current research landscape for this compound itself is primarily centered on its role as a chemical intermediate in organic synthesis. Chemical suppliers list it as a building block, indicating its utility in constructing more complex molecules. molbase.com For instance, it can be synthesized from 1-(5-fluoro-2-methoxy-phenyl)-ethanone-(E)-oxime and can serve as a precursor to 5-Fluoro-2-methoxyaniline, another valuable synthetic intermediate. molbase.com
While direct biological studies on this compound are not extensively published, significant research exists on more complex derivatives that incorporate its core structure. For example, a related compound, 2-(5-fluoro-2-methoxyphenyl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide, has been investigated for its anti-inflammatory, analgesic, and anti-tumor activities. smolecule.com This suggests that the this compound moiety is a pharmacologically relevant scaffold.
A clear gap in the current research is the lack of a comprehensive biological characterization of this compound as a standalone compound. Most investigations appear to proceed directly to more complex derivatives, leaving the intrinsic activity of the parent compound unexplored. Future research could focus on screening this compound against a variety of biological targets to determine if it possesses any inherent pharmacological properties. Such studies would fill the existing knowledge gap and could provide a valuable baseline for the development of new derivatives in medicinal chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 397-34-2 | molbase.com |
| Molecular Formula | C₉H₁₀FNO₂ | molbase.com |
| Molecular Weight | 183.18 g/mol | molbase.com |
Table 2: Related Fluoro- and Methoxy-Substituted Acetamides in Research
| Compound Name | Research Context | Source |
| 2-(5-fluoro-2-methoxyphenyl)-N-[(2-propan-2-yloxan-3-yl)methyl]acetamide | Investigated for anti-inflammatory, analgesic, and anti-tumor activities. | smolecule.com |
| N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide | Developed as a radioligand for the peripheral benzodiazepine (B76468) receptor (PBR). | nih.gov |
| α-Substituted 2-(3-fluoro-4-methylsulfonamidophenyl)acetamides | Studied as potent TRPV1 antagonists for potential analgesic applications. | nih.gov |
| N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | Utilized as an intermediate in the synthesis of pharmaceutical agents. | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(5-fluoro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWMXRIHSCAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674426 | |
| Record name | N-(5-Fluoro-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397-34-2 | |
| Record name | N-(5-Fluoro-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Studies of N 5 Fluoro 2 Methoxyphenyl Acetamide
Elucidation of Specific Molecular Targets and Signaling Pathways
There is no available scientific literature that identifies or characterizes specific molecular targets for N-(5-Fluoro-2-methoxyphenyl)acetamide. Research has not yet defined which proteins, receptors, or enzymes it may interact with to elicit a biological response, nor the signaling pathways that might be subsequently affected.
Investigation of Ligand-Target Binding Modes and Key Intermolecular Interactions
Without identified molecular targets, studies on ligand-target binding modes, such as hydrogen bonding or specific enzyme interactions for this compound, have not been performed or published.
Analysis of Cellular Pathway Modulation
Information regarding the modulation of specific cellular pathways, such as inflammatory or neurotransmitter regulation, by this compound is absent from the current body of scientific research.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cancer Cells
There are no published studies demonstrating that this compound induces apoptosis or cell cycle arrest in cancer cells. The specific molecular mechanisms underlying such potential effects have not been investigated for this compound.
Inhibition of Viral Replication Enzymes
No research is available to suggest that this compound has been tested for its ability to inhibit viral replication enzymes, including Zika Virus (ZIKV) RNA-dependent RNA polymerase (RdRp).
Structure Activity Relationship Sar Studies of N 5 Fluoro 2 Methoxyphenyl Acetamide Derivatives
Influence of Substituent Position and Electronic Properties on Biological Activity
The arrangement and electronic nature of substituents on the phenyl ring of N-(5-Fluoro-2-methoxyphenyl)acetamide are critical determinants of its biological activity. The interplay between the fluorine and methoxy (B1213986) groups, along with other potential modifications, significantly impacts the molecule's interaction with its biological targets.
The substitution of a hydrogen atom with a fluorine atom can increase the lipid solubility of a molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier jscimedcentral.com. The strong carbon-fluorine bond is also metabolically stable, which can prevent in vivo degradation at that position, potentially leading to a longer duration of action jscimedcentral.com. In some cases, fluorine substitution can lead to a significant increase in binding affinity and potency. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, the presence and position of a fluoro group on the aryl ring were well-tolerated and maintained potency mdpi.com.
The introduction of fluorine can also influence the conformation of the molecule, which can be critical for optimal binding to a receptor or enzyme active site. The small size of the fluorine atom, being the second smallest substituent after hydrogen, allows it to mimic hydrogen in certain enzymatic interactions while providing unique electronic properties jscimedcentral.comscirp.org.
Table 1: Comparison of Physicochemical Properties Influenced by Fluorine Substitution
| Property | Effect of Fluorine Substitution | Rationale |
| Lipophilicity | Generally Increased | Enhances membrane permeability and transport jscimedcentral.com. |
| Metabolic Stability | Increased | High C-F bond energy resists metabolic cleavage jscimedcentral.com. |
| Binding Affinity | Can be Enhanced | Alters electronic interactions with the target protein. |
| Acidity of N-H bond | Potentially Increased | Inductive electron withdrawal by fluorine. |
The position of the methoxy group is critical. In studies of other methoxyphenyl derivatives, the position of the methoxy group on the aromatic ring was found to influence biological activity mdpi.com. For instance, the ortho-position, as in this compound, can lead to specific conformational preferences due to steric interactions with the acetamide (B32628) side chain. This constrained conformation might be beneficial for binding to a specific biological target.
Methyl substituents, if introduced elsewhere on the molecule, would primarily increase lipophilicity and add steric bulk. In some contexts, a methyl group can serve as a metabolic handle, while in others, it can shield a part of the molecule from metabolic attack. The electronic effect of a methyl group is weakly electron-donating.
The balance of electron-withdrawing and electron-donating groups on the phenyl ring is a key aspect of SAR. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electronic density of the aromatic ring, which in turn affects how the molecule interacts with its biological target.
Studies on other N-phenylacetamide derivatives have shown that the introduction of strong electron-withdrawing groups, such as a cyano (-CN) or nitro (-NO2) group, can significantly impact binding poses and interactions within a protein's binding site mdpi.com. These groups can alter the electrostatic potential of the molecule, creating regions of negative potential that can engage in specific hydrogen bonds or other electrostatic interactions mdpi.com.
Conversely, electron-donating groups, like the methoxy group already present, tend to increase the electron density of the aromatic ring. This can enhance pi-pi stacking interactions with aromatic amino acid residues in the binding pocket of a target protein. The nature and position of these groups must be carefully optimized to achieve the desired biological effect.
Table 2: Predicted Effects of Additional Substituents on the Phenyl Ring
| Substituent Type | Example | Predicted Effect on Binding/Efficacy | Rationale |
| Strong EWG | -NO2, -CN | May alter binding mode and increase specific electrostatic interactions mdpi.com. | Creates localized electron-deficient and electron-rich regions mdpi.com. |
| Weak EWG | -Cl, -Br | Can increase lipophilicity and introduce halogen bonding potential. | Halogen atoms can participate in specific non-covalent interactions. |
| Strong EDG | -NH2, -OH | Can act as hydrogen bond donors and significantly alter electronic properties. | Increases electron density of the aromatic ring. |
| Weak EDG | -CH3, -C2H5 | Increases lipophilicity and steric bulk. | Primarily influences hydrophobic interactions. |
Role of Hydrophobic Substituents on Lipid Solubility and Bioavailability
The ability of a drug to be absorbed and reach its site of action is heavily dependent on its physicochemical properties, particularly its lipid solubility (lipophilicity). Introducing hydrophobic substituents to the this compound scaffold is a common strategy to modulate its bioavailability.
Increasing lipophilicity can enhance a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to proteins and tissues, which can reduce bioavailability and increase toxicity. Therefore, a balance must be struck.
For instance, adding alkyl or aryl groups to the core structure would increase hydrophobicity. The specific placement of these groups would be crucial to avoid disrupting key interactions with the biological target.
Conformational Effects on Biological Activity
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The substituents on the this compound ring system can influence the preferred conformation of the molecule.
The ortho-methoxy group, for example, is likely to cause a twist in the acetamide side chain relative to the plane of the phenyl ring. This dihedral angle could be a key determinant for biological activity. In some molecules, the acetamido group is observed to be twisted out of the plane of the aromatic ring to form intermolecular hydrogen bonds nih.gov. Similarly, the nitro and acetamide substituents in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide are twisted out of the phenyl plane researchgate.net. The degree of this twist can be influenced by the introduction of other substituents, which could either increase or decrease steric hindrance.
Computational modeling and techniques like X-ray crystallography can be used to study the preferred conformations of different derivatives and correlate them with their observed biological activities.
Systematic Derivatization and Analog Synthesis for Comprehensive SAR Exploration
To fully explore the SAR of this compound, a systematic approach to analog synthesis is necessary. This involves creating a library of related compounds where specific parts of the molecule are methodically varied.
Key strategies for systematic derivatization would include:
Positional Isomerism: Synthesizing analogs where the fluoro and methoxy groups are moved to different positions on the phenyl ring to understand the importance of their specific arrangement.
Substitution of the Fluoro Group: Replacing the fluorine with other halogens (Cl, Br, I) or with other small, electron-withdrawing or -donating groups to probe the electronic and steric requirements at that position.
Modification of the Methoxy Group: Replacing the methoxy group with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to investigate the impact of size and lipophilicity. Alternatively, it could be replaced with a hydroxyl group to introduce a hydrogen bond donor.
Derivatization of the Acetamide Group: Modifying the acetyl group with other acyl groups or replacing the N-H proton with small alkyl groups to explore the requirements of the side chain.
The synthesis of such analogs can be achieved through various organic chemistry reactions. For example, Suzuki cross-coupling reactions have been used to synthesize aniline-based amides, allowing for the introduction of various aryl groups mdpi.com. The protection of amine or hydroxyl groups may be necessary during synthesis to achieve the desired products mdpi.com. Each newly synthesized analog would then be subjected to biological testing to build a comprehensive understanding of the SAR.
Preclinical Pharmacokinetics and Toxicological Considerations
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In vitro Metabolism Studies
Specific in vitro metabolism studies for N-(5-Fluoro-2-methoxyphenyl)acetamide have not been identified. Research has focused on larger, more complex molecules for which this compound may serve as a metabolite.
Assessment of Metabolic Stability and Degradation Pathways
While direct data on the metabolic stability of this compound is unavailable, its formation as a primary metabolite of other compounds provides clues to its potential degradation pathways. For instance, studies on the PET ligand [¹¹C]DAA1106 (N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide) have identified N-(5-fluoro-2-phenoxyphenyl)acetamide as a major metabolite. This suggests that a key metabolic pathway for compounds containing the N-(5-fluoro-2-substituted-phenyl)acetamide scaffold is N-debenzylation.
In studies of [¹¹C]DAA1106, this debenzylation reaction is a significant route of metabolism. Although the parent compound is rapidly metabolized in plasma, the resulting metabolite, N-(5-fluoro-2-phenoxyphenyl)acetamide, does not appear to have an affinity for the primary target of the parent compound, the peripheral benzodiazepine (B76468) receptor (PBR).
| Time Point | Unchanged [¹¹C]DAA1106 (%) | Major Metabolite (N-(5-fluoro-2-phenoxyphenyl)acetamide) |
|---|---|---|
| 5 minutes | 65% | Identified as the major metabolite |
| 30 minutes | 17% | - |
| 60 minutes | 6% | - |
General Toxicological Assessment in Preclinical Models
No specific preclinical toxicological studies have been identified for this compound. However, a general assessment can be made by considering the toxicological profile of the broader class of acetanilide compounds, to which it belongs. Acetanilide, the parent compound, is known to have analgesic properties but also carries risks of toxicity.
General toxicological concerns for acetanilide and its derivatives can include:
Hepatotoxicity : Aniline (B41778) derivatives are known to potentially cause liver damage.
Methemoglobinemia : A condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.
Central Nervous System Effects : At high doses, depression of the central nervous system can occur.
It is crucial to note that these are general toxicities associated with the acetanilide class of compounds, and the specific toxicological profile of this compound may differ significantly due to its unique substitution pattern. Without direct preclinical studies, any discussion of its toxicity remains speculative.
Future Research Directions for N 5 Fluoro 2 Methoxyphenyl Acetamide
Design and Synthesis of Novel Analogs with Enhanced Efficacy and Selectivity
Future research will undoubtedly focus on the rational design and synthesis of new analogs of N-(5-Fluoro-2-methoxyphenyl)acetamide with improved pharmacological properties. A primary goal is to enhance both binding affinity and selectivity for TSPO, while also optimizing pharmacokinetic profiles for better bioavailability and metabolic stability.
One established strategy that will continue to be explored is the modification of the acetamide (B32628) group. Research has shown that N,N-acetamide disubstitution can be a viable approach to introduce diverse chemical moieties without compromising affinity for TSPO. This allows for the fine-tuning of properties such as lipophilicity, which is a critical determinant of a compound's biodistribution and clearance.
Furthermore, to address the issue of metabolic instability observed in some early analogs, such as rapid defluorination, the use of strategies like deuterium substitution has proven effective. In one study, a deuterium-substituted analog of a radioligand based on the N-(5-Fluoro-2-phenoxyphenyl)acetamide scaffold was designed to reduce the rate of defluorination, which is initiated by the cleavage of a C-H bond. This approach successfully slowed down the metabolic rate without altering the binding affinity for TSPO. nih.gov Future work will likely involve further exploration of such isotopic labeling and other chemical modifications to enhance in vivo stability.
Beyond the phenoxyarylacetamide scaffold, the development of entirely new chemical classes of TSPO ligands, such as pyrazolopyrimidines, is a promising avenue. These novel scaffolds offer the potential for improved binding characteristics and may overcome some of the limitations of the first and second-generation TSPO ligands. The synthesis and evaluation of these new chemical entities will be a key area of future research.
| Strategy for Analog Development | Rationale | Desired Outcome |
| Modification of the Acetamide Group | Allows for the introduction of diverse chemical moieties to fine-tune physicochemical properties. | Enhanced binding affinity, selectivity, and optimized lipophilicity. |
| Deuterium Substitution | Reduces the rate of metabolic degradation (e.g., defluorination) by strengthening chemical bonds. | Improved in vivo metabolic stability and longer half-life. |
| Exploration of Novel Scaffolds | Overcomes limitations of existing chemical classes and may lead to compounds with superior properties. | Discovery of new TSPO ligands with enhanced efficacy and selectivity. |
Exploration of New Therapeutic Applications Beyond Current Findings
While the primary application of this compound analogs has been in the imaging of neuroinflammation associated with neurodegenerative diseases like Alzheimer's, multiple sclerosis, and epilepsy, the ubiquitous nature of TSPO suggests a much broader therapeutic potential. nih.gov
Oncology: TSPO is overexpressed in a variety of human cancers, including gliomas, breast, and prostate cancers, where its expression levels have been correlated with tumor aggressiveness. nih.gov This overexpression presents a target for both cancer imaging and therapy. Future research will likely investigate the utility of this compound derivatives and other TSPO ligands as direct anti-cancer agents or as vehicles for targeted drug delivery. For instance, TSPO ligands have been shown to induce apoptosis and cell cycle arrest in cancer cell lines. nih.gov Moreover, they may sensitize cancer cells to conventional chemotherapy treatments. The development of TSPO-targeted photosensitizers for photodynamic therapy is another innovative approach being explored.
Inflammatory and Autoimmune Disorders: Given the role of TSPO in modulating the immune response, its ligands are being investigated for their therapeutic potential in a range of inflammatory conditions. TSPO ligands have been shown to modulate microglia and macrophage functions, including the release of pro-inflammatory cytokines. nih.gov This suggests potential applications in treating peripheral inflammatory disorders and autoimmune diseases.
Retinal Diseases: Recent studies have explored the role of TSPO in retinal degeneration. Targeting TSPO with specific ligands has shown promise in reducing inflammation and apoptosis in in vitro models of retinal diseases, opening up a new therapeutic perspective for these conditions. acs.org
Advanced Mechanistic Investigations to Fully Elucidate Biological Pathways
A deeper understanding of the molecular mechanisms underlying the biological effects of this compound and its analogs is crucial for their future development as therapeutic agents. While it is well-established that these compounds bind to TSPO, the downstream consequences of this interaction are still being unraveled.
Future research will need to move beyond simple binding assays to explore the complex signaling pathways modulated by these ligands. TSPO is known to be involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, mitochondrial respiration, and the regulation of apoptosis. nih.gov Advanced mechanistic studies will aim to elucidate how ligands based on the this compound scaffold influence these processes.
Key areas for investigation include the interaction of TSPO with other proteins in the mitochondrial membrane and the subsequent impact on mitochondrial function. The role of TSPO ligands in modulating the production of reactive oxygen species (ROS) and their interaction with inflammatory pathways such as MAPK and the NLRP3 inflammasome are also of significant interest. Furthermore, understanding how TSPO ligands influence gene expression, particularly of pro- and anti-inflammatory genes, will provide valuable insights into their therapeutic potential.
| Cellular Process | Role of TSPO | Potential Effect of Ligand Binding |
| Steroidogenesis | Facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in steroid synthesis. | Modulation of neurosteroid production, which may have neuroprotective effects. |
| Apoptosis | Interacts with proteins that regulate the mitochondrial permeability transition pore. | Induction or inhibition of apoptosis, depending on the cellular context. |
| Inflammation | Expressed in activated microglia and macrophages; involved in cytokine release. | Modulation of the inflammatory response, potentially reducing neuroinflammation. |
| Mitochondrial Respiration | Plays a role in mitochondrial bioenergetics. | Influence on cellular energy metabolism. |
Translational Research and Potential for Clinical Development
The successful translation of promising preclinical findings into clinical applications is the ultimate goal of future research on this compound and its analogs. While several radiolabeled derivatives have entered clinical trials as PET imaging agents for neuroinflammation, the path to therapeutic approval requires a different set of investigations.
A critical step will be to conduct rigorous preclinical studies on non-radiolabeled analogs to establish their efficacy and safety in relevant animal models of disease. This includes demonstrating a clear therapeutic benefit in models of neurodegenerative diseases, cancer, or other inflammatory conditions. These studies will also need to carefully evaluate the pharmacokinetic and toxicological profiles of lead compounds.
For compounds that show promise in preclinical studies, the next phase will involve navigating the regulatory process to initiate clinical trials in humans. Early-phase clinical trials will focus on assessing the safety, tolerability, and pharmacokinetics of the therapeutic candidates. Subsequent trials will then evaluate their efficacy in patient populations.
The development of biomarkers to monitor the therapeutic response to TSPO-targeted therapies will also be an important area of translational research. This could involve the use of PET imaging with existing radioligands to confirm target engagement and to track changes in TSPO expression as a measure of treatment response.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-Fluoro-2-methoxyphenyl)acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with fluoro- and methoxy-substituted aniline derivatives. Key steps include acetylation using acetyl chloride or acetic anhydride under controlled pH (neutral to slightly basic) and temperature (0–5°C for exothermic reactions). Solvent choice (e.g., dichloromethane or THF) impacts yield and purity. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity, validated by HPLC .
- Critical Parameters : Temperature control during acetylation, stoichiometric ratios of reagents, and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks for fluoro (δ ~6.8–7.2 ppm) and methoxy (δ ~3.8 ppm) groups; acetamide carbonyl at δ ~168–170 ppm .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and OCH₃ absorption (~2850 cm⁻¹) .
- HPLC/MS : Quantify purity (>98%) and validate molecular ion [M+H]⁺ .
Q. What preliminary assays are used to screen the biological activity of this compound?
- Initial Screening :
- Enzyme Inhibition : Dose-response assays (e.g., COX-2 or lipoxygenase) at 0.1–100 µM concentrations, measuring IC₅₀ values .
- Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors) to assess binding affinity (Kᵢ) .
- Controls : Include reference inhibitors (e.g., indomethacin for COX-2) to validate assay sensitivity .
Advanced Research Questions
Q. How can reaction mechanisms for synthetic intermediates be elucidated?
- Mechanistic Tools :
- Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps (e.g., acetylation vs. cyclization) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for key steps .
- Case Study : Substituent effects of the 5-fluoro group on electrophilic aromatic substitution reactivity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Troubleshooting Framework :
- Replicate Experiments : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature) .
- Structural Confirmation : Re-analyze compound purity via XRD or 2D NMR (e.g., NOESY) to rule out isomer interference .
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., N-(5-chloro-2-methoxyphenyl)acetamide) to identify substituent-specific trends .
Q. What computational strategies predict target interactions and pharmacokinetics?
- In Silico Approaches :
- Molecular Docking : AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2; PDB ID 5KIR) .
- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
- ADMET Prediction : SwissADME to estimate logP (~2.5), BBB permeability, and CYP450 inhibition .
Q. How do positional isomers (e.g., 4-fluoro vs. 5-fluoro) affect physicochemical and biological properties?
- Comparative Analysis :
- Solubility : 5-Fluoro derivatives show 20% higher aqueous solubility than 4-fluoro analogs due to reduced crystallinity .
- Bioactivity : 5-Fluoro substitution enhances COX-2 inhibition (IC₅₀ = 1.2 µM) vs. 4-fluoro (IC₅₀ = 8.7 µM), attributed to improved hydrophobic interactions .
- Synthetic Adjustments : Optimize regioselectivity using directing groups (e.g., –OCH₃) during electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
